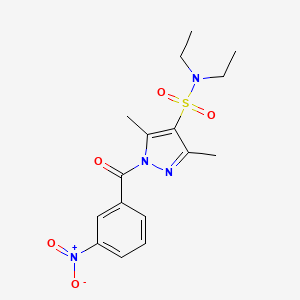

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

Description

N,N-Diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative featuring a 3-nitrobenzoyl substituent. The core structure includes a pyrazole ring with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and an N,N-diethyl substitution .

Properties

IUPAC Name |

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-8-7-9-14(10-13)20(22)23/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDGANHOJIZCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

Introduction of the sulfonamide group: This step often involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Alkylation: The diethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis might yield carboxylic acids or other functionalized pyrazoles.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: As a lead compound for drug development.

Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with similar pyrazole sulfonamides:

Key Observations :

- Substituent Diversity : The target compound’s 3-nitrobenzoyl group distinguishes it from analogs with carbamoyl (e.g., Compound 26) or arylurea substituents. The nitro group enhances electrophilicity, which may influence binding interactions in biological systems.

- Molecular Weight : The target compound’s molecular weight (estimated ~350–400 g/mol, assuming the addition of 3-nitrobenzoyl to ) is comparable to analogs in and , suggesting similar pharmacokinetic profiles.

- pKa: The predicted pKa of 11.68 for the non-acylated analog indicates moderate basicity, which may decrease with the electron-withdrawing nitro group in the target compound.

Example Syntheses :

- Compound 26 : Synthesized from 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 3,4-dichlorophenyl isocyanate (55% yield).

- Compound 27 : Derived from 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and 4-chlorophenyl isocyanate (76% yield).

- Target Compound : Likely synthesized via acylation of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide with 3-nitrobenzoyl chloride, though specific data are absent in the evidence.

Biological Activity

N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide can be represented as follows:

- Molecular Formula : C13H18N4O3S

- Molecular Weight : 318.37 g/mol

This compound features a pyrazole ring that is known for its role in various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable sulfonamide and a nitrobenzoyl derivative. The synthesis pathway can be summarized as follows:

- Preparation of 3,5-Dimethylpyrazole : This is often achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.

- Formation of the Sulfonamide : The pyrazole derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide functionality.

- Nitrobenzoylation : Finally, the introduction of the nitrobenzoyl group is accomplished through acylation reactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds have an IC50 value indicating their potency in inhibiting cell growth without exhibiting significant cytotoxicity .

The biological activity of pyrazole derivatives can be attributed to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Specifically, they may inhibit key enzymes or receptors that are crucial for tumor growth and survival:

- Inhibition of Protein Kinases : Many pyrazole derivatives act as inhibitors of protein kinases, which play a critical role in cell signaling pathways.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Case Study: In Vitro Antiproliferative Testing

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and screened for their antiproliferative activity against human cancer cell lines. The study found that N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide exhibited notable potency with an IC50 value significantly lower than other tested compounds. This indicates its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide to improve yield and selectivity?

- Methodological Answer : The synthesis involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core. Base-catalyzed reactions (e.g., K₂CO₃ in DMF) can enhance selectivity by minimizing side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar equivalents of hydrazine to carbonyl precursor) can improve yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the sulfonamide derivative .

Q. What analytical techniques are critical for confirming the structural integrity of N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, particularly the nitrobenzoyl group's orientation. Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3/C5 and diethyl sulfonamide).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~380.4 g/mol) and fragmentation patterns.

- FTIR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (C-NO₂) validate functional groups .

Q. How can researchers assess the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric kits) targeting enzymes like carbonic anhydrase or cyclooxygenase. Prepare dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., acetazolamide) and validate results with molecular docking studies (AutoDock Vina) to analyze interactions between the nitrobenzoyl group and enzyme active sites .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.004–6.25 µM for similar compounds ) may arise from assay conditions (pH, temperature) or impurities. To resolve this:

- Systematically vary buffer conditions (e.g., Tris-HCl vs. phosphate buffers).

- Use HPLC (>95% purity) to exclude batch variability.

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can the electronic effects of the 3-nitrobenzoyl substituent be experimentally probed?

- Methodological Answer : The nitro group’s electron-withdrawing nature alters electrophilicity. Techniques include:

- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess π→π* transitions.

- Cyclic Voltammetry : Measure reduction potentials to quantify nitro group reactivity.

- DFT Calculations : Optimize molecular orbitals (Gaussian 16) to correlate electronic structure with reactivity .

Q. What crystallographic challenges arise during refinement of this compound’s structure using SHELX?

- Methodological Answer : Challenges include twinning (common in nitro-substituted compounds) and disorder in the diethyl sulfonamide group. Mitigation strategies:

- Use SHELXL for twin refinement (TWIN/BASF commands).

- Apply restraints (e.g., SIMU/DELU) to model methyl group disorder.

- Validate with R1/wR2 convergence (<0.05 difference) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.